Palmarin

Beschreibung

This compound has been reported in Fibraurea chloroleuca, Fibraurea tinctoria, and other organisms with data available.

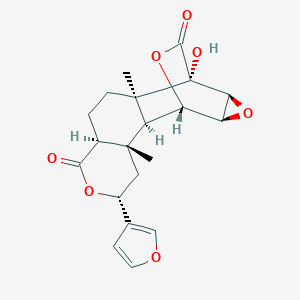

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,3S,5R,8S,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3/t10-,11-,12-,13+,14+,15+,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOMRNMZLZXJQP-ZQTGRHRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938110 | |

| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyldodecahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17226-41-4 | |

| Record name | Palmarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyldodecahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Palmarin compound structure and properties

An In-Depth Technical Guide to the Palmarin Compound

Introduction

This compound is a naturally occurring furanoditerpenoid, a class of chemical compounds characterized by a 20-carbon skeleton and an integrated furan ring.[1] Specifically, it is classified as a clerodane furanoditerpenoid.[1] First isolated from sources such as Jateorhiza palmata (Colombo root), this compound has since been identified in several other plant species, primarily within the Menispermaceae family, including Fibraurea chloroleuca, Chasmanthera dependens, and Tinospora cordifolia.[1] The structural elucidation of this compound was definitively achieved through X-ray crystallography.[1]

As a member of the diverse diterpenoid family, this compound is of significant interest to researchers for its unique chemical architecture and potential biological activities.[1][2] While comprehensive experimental validation is still emerging, computational studies have highlighted its potential as an inhibitor of various biological targets, suggesting avenues for future drug development.[1] This document provides a technical overview of this compound's structure, properties, and reported activities, along with generalized protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is an organic heterotricyclic and organooxygen compound.[2] Its complex pentacyclic structure contains multiple chiral centers, a furan ring, and two lactone functional groups.

Table 2.1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂O₇ | [1][2][3] |

| Molecular Weight | 374.4 g/mol | [1][2] |

| CAS Number | 17226-41-4 | [1][2][4] |

| PubChem CID | 442068 | [2] |

| IUPAC Name | (1S,2S,3S,5R,8S,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.0²,¹¹.0³,⁸.0¹³,¹⁵]heptadecane-7,17-dione | [2] |

| Canonical SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--O4)O)O5)C">C@HC6=COC=C6 | [2][3] |

| InChIKey | TXOMRNMZLZXJQP-ZQTGRHRJSA-N | [2] |

| Synonyms | Tinosporide, Isochasmanthin, Arcangelisin | [2][4] |

// Node Definitions Diterpenoids [label="Diterpenoids\n(C20 Isoprenoid Derivatives)", fillcolor="#F1F3F4", fontcolor="#202124"]; Furanoditerpenoids [label="Furanoditerpenoids\n(Diterpenoids with a Furan Ring)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane [label="Clerodane Furanoditerpenoids\n(Specific Bicyclic Skeleton)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Diterpenoids -> Furanoditerpenoids [color="#5F6368"]; Furanoditerpenoids -> Clerodane [color="#5F6368"]; Clerodane -> this compound [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Diagram 2.1: Chemical Classification of this compound

Potential Biological Activity and Therapeutic Applications

The biological activities of this compound are an emerging area of research, with current data derived primarily from in silico computational studies. These predictive models suggest that this compound may possess therapeutic potential in several areas. Clerodane diterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][4][5]

Antimycobacterial Activity

Molecular docking simulations have investigated this compound as a potential inhibitor of key enzymes in Mycobacterium tuberculosis. These studies predicted that this compound could form stable complexes with the arabinofuranosyltransferase B (AftB) and arabinosyltransferase A (EmbA) targets, suggesting a potential mechanism for inhibiting mycobacterial cell wall synthesis.

α-Glucosidase Inhibition

In silico studies have also explored this compound's potential as an α-glucosidase inhibitor. The ability to inhibit this enzyme, which is involved in carbohydrate digestion, is a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes. Molecular docking predicted a favorable binding interaction between this compound and the α-glucosidase active site.

Table 3.1: Predicted Binding Energies of this compound with Biological Targets (In Silico Data)

| Target Protein | Organism/System | Predicted Minimum Binding Energy (kcal/mol) | Potential Application | Source(s) |

| AftB | Mycobacterium tuberculosis | -136.009 | Antitubercular | [1] |

| EmbA | Mycobacterium tuberculosis | -110.899 | Antitubercular | [1] |

| α-Glucosidase | N/A (General Model) | -6.8 | Antihyperglycemic (Diabetes) | [6] |

Disclaimer: The data presented in Table 3.1 are from computational models and have not been confirmed by in vitro or in vivo experimental studies.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections detail generalized but robust methodologies for the isolation, characterization, and evaluation of this compound based on standard practices for natural products and the available literature.

General Protocol for Isolation and Purification from Plant Material

This protocol describes a typical workflow for extracting and isolating furanoditerpenoids like this compound from dried plant material (e.g., stems of Fibraurea chloroleuca).

-

Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.

-

Solvent Extraction:

-

Perform exhaustive maceration of the powdered material using an organic solvent such as 96% ethanol at room temperature.[7] A common ratio is 1:5 or 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for 24-72 hours with occasional agitation. Repeat the extraction process three times with fresh solvent to ensure maximum yield.[7]

-

-

Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[7]

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.

-

Chromatographic Purification:

-

Subject the crude extract or the most promising fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the components.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., UV light, iodine vapor, or an acidic vanillin spray).

-

-

Recrystallization: Combine fractions containing the compound of interest (as identified by TLC comparison with a standard, if available) and concentrate. Purify the target compound further by recrystallization from an appropriate solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.

-

Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with published data.

// Node Definitions Start [label="Dried & Powdered\nPlant Material", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Solvent Maceration\n(e.g., Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration & Pooling", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Concentration\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography\n(Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Fraction Monitoring\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; PureCompound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Structural Analysis\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Extraction [color="#5F6368"]; Extraction -> Filtration [color="#5F6368"]; Filtration -> Concentration [color="#5F6368"]; Concentration -> CrudeExtract [color="#5F6368"]; CrudeExtract -> Chromatography [color="#5F6368"]; Chromatography -> TLC [color="#5F6368"]; TLC -> Purification [color="#5F6368"]; Purification -> PureCompound [color="#5F6368"]; PureCompound -> Analysis [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Diagram 4.1: General Workflow for Natural Product Isolation

Protocol for In Vitro α-Glucosidase Inhibition Assay

This protocol is a representative method for evaluating the inhibitory potential of this compound against α-glucosidase, based on common colorimetric assays.[7][8]

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.[8]

-

Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5-2.0 U/mL.[6][8]

-

Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 1-3 mM.[7][8]

-

Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.[7]

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.

-

Positive Control: Prepare a solution of Acarbose or 1-deoxynojirimycin as a known inhibitor.[7]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the this compound solution (or positive control/blank solvent) to each well.

-

Add 20 µL of the α-glucosidase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.[8]

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the reaction mixture at 37°C for 20-30 minutes.[7][8]

-

Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution.[8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[8]

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme's activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

// Node Definitions Reagents [label="Prepare Reagents:\nEnzyme, Substrate (pNPG),\nBuffer, Stop Solution,\nTest Compound (this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Add Compound + Enzyme\nto 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; PreIncubate [label="Pre-incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Add Substrate (pNPG)\nto Initiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C\n(20-30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Add Stop Solution\n(Na₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\nat 405 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Inhibition\nand IC₅₀ Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Reagents -> Plate [color="#5F6368"]; Plate -> PreIncubate [color="#5F6368"]; PreIncubate -> Reaction [color="#5F6368"]; Reaction -> Incubate [color="#5F6368"]; Incubate -> Stop [color="#5F6368"]; Stop -> Read [color="#5F6368"]; Read -> Calculate [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Diagram 4.2: Workflow for α-Glucosidase Inhibition Assay

General Protocol for In Silico Molecular Docking

This protocol outlines the standard computational workflow used to predict the binding affinity and interaction of a ligand (this compound) with a protein target.[9][10]

-

Preparation of Receptor and Ligand:

-

Receptor: Obtain the 3D crystal structure of the target protein (e.g., α-glucosidase) from a protein database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.[10]

-

Ligand: Obtain or draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

-

Binding Site Prediction: Identify the active site or binding pocket of the receptor. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using computational pocket prediction algorithms.

-

Molecular Docking Simulation:

-

Define a grid box that encompasses the entire predicted binding site of the receptor.[10]

-

Use a docking software (e.g., AutoDock Vina, PyRx, Molegro Virtual Docker) to systematically sample different conformations and orientations of the ligand within the grid box.[10][11]

-

The software calculates the binding energy for each pose using a scoring function, which estimates the free energy of binding.

-

-

Analysis of Results:

-

Rank the resulting poses based on their predicted binding energy (more negative values indicate stronger predicted affinity).

-

Visualize the lowest energy protein-ligand complex to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein's active site.

-

// Node Definitions PrepReceptor [label="Receptor Preparation\n(Download from PDB, remove water,\nadd hydrogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepLigand [label="Ligand Preparation\n(Draw 2D, convert to 3D,\nenergy minimization)", fillcolor="#F1F3F4", fontcolor="#202124"]; BindingSite [label="Identify Binding Site\n(Active Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Molecular Docking Simulation\n(e.g., AutoDock Vina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Poses &\nBinding Energy", fillcolor="#FBBC05", fontcolor="#202124"]; Visualization [label="Visualize Best Pose\n(Analyze H-bonds, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Predicted Binding Affinity\n& Interaction Mode", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions PrepReceptor -> BindingSite [color="#5F6368"]; BindingSite -> Docking [color="#5F6368"]; PrepLigand -> Docking [color="#5F6368"]; Docking -> Analysis [color="#5F6368"]; Analysis -> Visualization [color="#5F6368"]; Visualization -> Result [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Diagram 4.3: Workflow for In Silico Molecular Docking

Chemical Synthesis

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. Key difficulties include the stereocontrolled construction of multiple chiral centers and the formation of the strained polycyclic core.[1] While general strategies for the synthesis of furanoditerpenoids have been developed, a specific, detailed experimental protocol for the total synthesis of this compound was not available in the reviewed literature. Research in this area is ongoing and crucial for producing larger quantities of the compound for extensive biological testing and for creating analogues to explore structure-activity relationships.[1]

Conclusion and Future Directions

This compound is a structurally complex furanoditerpenoid with significant, albeit largely predicted, therapeutic potential. In silico studies have identified it as a promising candidate for development as an antitubercular and antihyperglycemic agent. However, a critical gap exists in the experimental validation of these computational findings.

Future research should prioritize:

-

Experimental Validation: Conducting in vitro and in vivo studies to confirm the predicted biological activities, particularly α-glucosidase and mycobacterial enzyme inhibition, and to determine key quantitative metrics such as IC₅₀ and MIC values.

-

Mechanism of Action: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

-

Total Synthesis: Developing a robust and efficient total synthesis route to enable the production of this compound and its analogues for comprehensive pharmacological evaluation and structure-activity relationship (SAR) studies.

The continued investigation of this compound holds promise for the discovery of new therapeutic leads derived from natural sources.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]

- 11. brieflands.com [brieflands.com]

The Multi-Targeted Mechanism of Action of Palmatine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Palmatine's therapeutic effects, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. We delve into the key signaling pathways modulated by Palmatine, present quantitative data from preclinical studies, and provide detailed experimental protocols for key assays. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Palmatine is a naturally occurring isoquinoline alkaloid with a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and cancer. Modern pharmacological studies have begun to elucidate the scientific basis for these therapeutic applications, revealing that Palmatine acts on multiple molecular targets to exert its biological effects. This multi-targeted approach is a hallmark of many natural products and presents both opportunities and challenges for drug development. Understanding the intricate mechanisms of action is crucial for harnessing the full therapeutic potential of Palmatine.

Core Mechanisms of Action

Palmatine's pharmacological effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. Palmatine has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The proposed mechanism involves Palmatine's ability to interfere with the activation of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Palmatine effectively blocks the nuclear translocation of NF-κB and subsequent transcription of its target genes.

Antioxidant Activity: Activation of the Nrf2/HO-1 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Palmatine combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Palmatine is thought to induce a conformational change in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation and an enhanced cellular defense against oxidative damage.

Anticancer Activity: Modulation of Pro-survival and Pro-apoptotic Pathways

Palmatine has demonstrated promising anticancer activity in various cancer cell lines. Its mechanism of action in this context is multifaceted and involves the modulation of several key signaling pathways that govern cell survival, proliferation, and apoptosis. One of the critical pathways inhibited by Palmatine is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, survival, and resistance to apoptosis. Palmatine has been shown to inhibit the phosphorylation and activation of both PI3K and its downstream effector Akt. This inhibition leads to the downstream suppression of pro-survival proteins and the activation of pro-apoptotic pathways, ultimately inducing cancer cell death.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Palmatine.

Table 1: In Vitro Antioxidant Activity of Palmatine

| Assay | IC50 (µg/mL) | Reference |

| DPPH radical scavenging | >1000 | [1] |

| Superoxide dismutase (SOD) mimic | 28 | [1] |

Table 2: In Vitro Cytotoxicity of Palmatine against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 5.126 | [2] |

| T47D | Breast Cancer | 5.805 | [2] |

| MDA-MB-231 | Breast Cancer | 5.452 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Palmatine.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Palmatine on cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Palmatine (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Reporter Assay (Luciferase Assay)

This assay quantifies the effect of Palmatine on NF-κB transcriptional activity.

Protocol:

-

Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of Palmatine for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis of PI3K/Akt Pathway

This technique is used to determine the effect of Palmatine on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

-

Treat cells with Palmatine at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of Palmatine on the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with Palmatine for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope.

Clinical Trials and Future Directions

To date, a thorough review of the scientific literature and clinical trial registries reveals that no human clinical trials have been conducted on Palmatine . The existing evidence for its therapeutic potential is based on preclinical in vitro and in vivo studies.

The multi-target nature of Palmatine presents a compelling case for its further development as a therapeutic agent for a range of diseases. However, several key areas need to be addressed to bridge the gap from preclinical findings to clinical applications:

-

Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Palmatine in humans. Its bioavailability may need to be enhanced through formulation strategies.

-

Safety and Toxicology: Comprehensive long-term toxicity studies are necessary to establish a safe dosage range for human administration.

-

Target Identification and Validation: While several pathways have been implicated, further research is needed to identify the primary molecular targets of Palmatine and validate their role in its therapeutic effects.

-

Clinical Trials: Well-designed, randomized, and placebo-controlled clinical trials are essential to evaluate the efficacy and safety of Palmatine in human subjects for specific disease indications.

Conclusion

Palmatine is a promising natural compound with a well-documented multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer cell survival provides a strong rationale for its therapeutic potential. This technical guide has summarized the current understanding of Palmatine's molecular mechanisms, provided key quantitative data, and outlined essential experimental protocols. Further research, particularly in the areas of pharmacokinetics, safety, and clinical efficacy, is warranted to translate the promising preclinical findings into tangible clinical benefits.

References [1] Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. Drug Design, Development and Therapy, 2024. [2] Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 2021.

References

A Technical Guide to the Natural Sources, Extraction, and Biological Significance of Palmatine

Introduction

This technical guide provides an in-depth overview of the protoberberine alkaloid Palmatine. It is important to note that the term "Palmarin" typically refers to a commercial brand of vegetable-based shortening and is not a recognized phytochemical. This document will focus on Palmatine, a structurally similar and pharmacologically significant compound that is likely the intended subject of interest for researchers and drug development professionals. Palmatine is a yellow, crystalline substance found in a variety of medicinal plants and has been the subject of extensive research for its diverse therapeutic properties. This guide will detail its natural sources, comprehensive extraction and purification protocols, quantitative analysis, and its role in key biological signaling pathways.

Natural Sources of Palmatine

Palmatine is widely distributed in the plant kingdom, primarily within the families Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae[1][2][3]. The alkaloid is typically found in the roots, rhizomes, and stems of these plants[1][3]. The concentration of Palmatine can vary significantly depending on the plant species, geographical location, and the specific organ harvested[4][5][6].

Table 1: Prominent Botanical Sources of Palmatine

| Family | Species | Plant Part(s) with High Concentration | Reference(s) |

| Berberidaceae | Phellodendron amurense (Amur Cork Tree) | Stem Bark | [1][7][8] |

| Berberis cretica | Roots | [9] | |

| Berberis darwinii (Michay) | Roots, Stems | [4][6] | |

| Papaveraceae | Corydalis yanhusuo | Rhizome | [1][7][8] |

| Ranunculaceae | Coptis chinensis (Chinese Goldthread) | Rhizome | [1][7][8] |

| Menispermaceae | Fibraurea recisa Pierre | Stems | [1] |

| Tinospora cordifolia | Stems | [7][8][10] | |

| Stephania yunnanensis | Roots | [7][8] | |

| Annonaceae | Enantia chlorantha | Root Bark | [7][8][11] |

Extraction and Purification Methodologies

The extraction and purification of Palmatine from its natural sources involve several stages, from initial solvent extraction to final chromatographic purification. The choice of method depends on the starting material, desired purity, and scale of operation.

The following diagram illustrates a common workflow for the isolation of Palmatine from plant material.

Caption: A generalized workflow for the extraction and purification of Palmatine.

Protocol 1: Methanolic Extraction and Column Chromatography from Berberis cretica Roots [2][9]

-

Extraction:

-

A 5g sample of dried, powdered root material from Berberis cretica is redissolved in 10 mL of methanol.

-

The methanolic extract is then dried onto 5g of normal phase silica gel 60H using a rotary evaporator at 45°C.

-

The resulting powder is loaded onto a Buchner funnel prepared with a silica gel stationary phase.

-

The extract is fractionated by eluting with 100 mL of dichloromethane, followed by successive 100 mL volumes of 10%, 20%, 50%, and 100% methanol in dichloromethane.

-

-

Purification:

-

The fraction obtained with 20% methanol in dichloromethane is collected.

-

This fraction is further purified on a glass column packed with Sephadex LH-20 resin.

-

The mobile phase for the Sephadex column is a 50:50 (v/v) mixture of methanol and water.

-

Fractions are collected, and those containing Palmatine are pooled. The purity of the isolated Palmatine is confirmed by HPLC-DAD analysis to be approximately 94.5%.

-

Protocol 2: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction from Coptis chinensis [12]

-

DES Preparation:

-

A deep eutectic solvent is prepared by mixing choline chloride (hydrogen bond acceptor) and phenol (hydrogen bond donor) in a 1:3 molar ratio.

-

-

Extraction Conditions:

-

The extraction is performed with a 30% water content in the DES.

-

The material-to-liquid ratio is set at 30 g/mL.

-

The mixture is subjected to ultrasound-assisted extraction for 30 minutes at 60°C with an ultrasonic power of 200 W.

-

-

Quantification:

-

The resulting extract is analyzed by HPLC to determine the concentration of Palmatine. This method has been shown to yield up to 16.71 mg/g of Palmatine from Coptis chinensis.

-

Protocol 3: High-Performance Displacement Chromatography (HPDC) from Enantia chlorantha [11]

-

Crude Extract Preparation:

-

A crude extract is obtained from the root bark of Enantia chlorantha.

-

-

HPDC Conditions:

-

The crude extract is fractionated on a reversed-phase C18 column.

-

The carrier solvent is 0.1% trifluoroacetic acid (TFA) in water.

-

Cetylpyridinium trifluoroacetate (1.9 mg/mL) in the carrier solvent is used as the displacer.

-

-

Purification Outcome:

-

This one-step HPDC method can yield Palmatine with a purity greater than 98%.

-

Quantitative Data

The abundance of Palmatine varies across different plant species and organs. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Palmatine[13][14][15].

Table 2: Palmatine Content in Various Plant Sources

| Plant Species | Plant Part | Extraction/Analytical Method | Palmatine Content (mg/g dry weight unless otherwise noted) | Reference(s) |

| Coptis chinensis | Rhizome | HPLC | 16.24 | [13] |

| Coptis chinensis | Rhizome | DES-Ultrasound/HPLC | 16.71 | [12] |

| Fibraurea tinctoria | Stems | Methanol Extraction/HPLC | 15.40 | [13][16] |

| Berberis darwinii | Stems | HPLC | 0.05 - 0.39 | [4] |

| Berberis darwinii | Roots | HPLC | 0.03 - 0.06 | [4] |

| Tinospora cordifolia | - | NADES-Ultrasound | 2.53 | [1] |

Biosynthesis and Signaling Pathways

Palmatine's therapeutic effects are attributed to its interaction with multiple cellular signaling pathways. Furthermore, its biosynthesis in plants follows a complex enzymatic route.

Palmatine is synthesized in plants from the amino acid tyrosine via the benzylisoquinoline alkaloid (BIA) pathway. A key precursor is (S)-scoulerine, which undergoes a series of enzymatic modifications to yield Palmatine.

Caption: Simplified biosynthetic pathway of Palmatine from L-Tyrosine.

Research has shown that Palmatine exerts its anti-inflammatory and antioxidant effects by modulating several key signaling pathways[1].

Anti-Inflammatory Pathway: NF-κB/NLRP3 Inhibition

Palmatine can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome and the NF-κB signaling pathway[1].

Caption: Palmatine's inhibitory effect on the NF-κB and NLRP3 inflammasome pathways.

Antioxidant Pathway: Nrf2/HO-1 Activation

Palmatine combats oxidative stress by activating the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes[1].

Caption: Palmatine's activation of the Nrf2/HO-1 antioxidant pathway.

Conclusion

Palmatine is a promising natural product with a well-documented presence in numerous medicinal plants. The extraction and purification techniques have evolved to include highly efficient and selective methods, enabling the isolation of high-purity Palmatine for research and development. Its ability to modulate key signaling pathways, such as NF-κB/NLRP3 and Nrf2/HO-1, underscores its therapeutic potential for a range of diseases, particularly those with inflammatory and oxidative stress components. This guide provides a foundational resource for scientists and researchers engaged in the exploration and utilization of Palmatine in drug discovery and development.

References

- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palmatine - Wikipedia [en.wikipedia.org]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. mdpi.com [mdpi.com]

- 10. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

Biosynthesis of Palmatine in Fibraurea chloroleuca: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid, is a significant bioactive compound found in the medicinal plant Fibraurea chloroleuca. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of palmatine in this species. While direct enzymatic and genetic studies in Fibraurea chloroleuca are limited, this document outlines the well-established general protoberberine alkaloid biosynthetic pathway, which is highly conserved among related plant species. This guide includes a summary of known alkaloid content in Fibraurea chloroleuca, detailed hypothetical experimental protocols for pathway elucidation, and visual representations of the biosynthetic route and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Fibraurea chloroleuca Miers, a member of the Menispermaceae family, is a plant with a history of use in traditional medicine. Its therapeutic properties are largely attributed to its rich content of isoquinoline alkaloids, including the protoberberine alkaloid palmatine. Palmatine and related compounds exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. Understanding the biosynthetic pathway of palmatine is crucial for metabolic engineering to enhance its production and for the synthesis of novel derivatives with improved therapeutic profiles.

This guide synthesizes the current understanding of protoberberine alkaloid biosynthesis to propose a putative pathway for palmatine formation in Fibraurea chloroleuca.

Putative Biosynthesis Pathway of Palmatine

The biosynthesis of palmatine is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-tyrosine. The following steps outline the proposed pathway leading to palmatine, based on extensive research in other BIA-producing plants.

2.1. From L-Tyrosine to (S)-Reticuline:

The initial steps of the BIA pathway involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine to the central intermediate, (S)-reticuline.

2.2. From (S)-Reticuline to Palmatine:

(S)-Reticuline serves as a critical branch point for the synthesis of various protoberberine alkaloids. The formation of palmatine from (S)-reticuline is proposed to proceed through the following key enzymatic steps:

-

(S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE) , a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This is a pivotal step in the formation of the protoberberine scaffold.

-

(S)-Scoulerine to (S)-Tetrahydrocolumbamine: (S)-Scoulerine undergoes methylation at the 9-hydroxyl group, a reaction catalyzed by (S)-scoulerine 9-O-methyltransferase (S9OMT) , to produce (S)-tetrahydrocolumbamine.

-

(S)-Tetrahydrocolumbamine to Columbamine: The conversion of (S)-tetrahydrocolumbamine to columbamine involves an oxidation step.

-

Columbamine to Palmatine: The final step is the methylation of the 2-hydroxyl group of columbamine by a specific O-methyltransferase to yield palmatine.

The following diagram illustrates this putative pathway:

Caption: Putative biosynthetic pathway of Palmatine from L-Tyrosine.

Quantitative Data

While detailed quantitative data on enzyme kinetics and metabolite flux for the palmatine pathway in Fibraurea chloroleuca are not available, phytochemical studies have identified the presence of palmatine and related alkaloids in this plant. The table below summarizes the alkaloids identified in Fibraurea chloroleuca.[1] It is important to note that the quantities of these alkaloids can vary depending on the plant part, age, and environmental conditions.

| Alkaloid | Presence in Fibraurea chloroleuca |

| Palmatine | Present |

| Berberine | Present in minute amounts[1] |

| Magnoflorine | Present[1] |

| Pseudocolumbamine | Present[1] |

| Dehydrocorydalmine | Present[1] |

| Palmatrubine | Present[1] |

| Berberrubine | Present in minute amounts[1] |

Experimental Protocols

Elucidating the specific palmatine biosynthetic pathway in Fibraurea chloroleuca requires a combination of biochemical and molecular biology techniques. The following are detailed hypothetical protocols for key experiments.

4.1. Transcriptome Analysis for Gene Discovery

This protocol aims to identify candidate genes encoding the enzymes of the palmatine biosynthetic pathway.

Experimental Workflow:

Caption: Workflow for transcriptome analysis to identify biosynthetic genes.

Methodology:

-

Plant Material: Collect fresh tissues (e.g., roots, stems, leaves) from Fibraurea chloroleuca. Tissues known to accumulate alkaloids are preferred.

-

RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

De novo Assembly and Annotation: Assemble the sequencing reads into transcripts. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

-

Candidate Gene Identification: Identify transcripts homologous to known BIA biosynthetic genes (e.g., BBE, S9OMT, OMTs) from other species.

4.2. Enzyme Assays for Functional Characterization

This protocol describes the functional characterization of a candidate O-methyltransferase (OMT) involved in the final step of palmatine biosynthesis.

Experimental Workflow:

Caption: Workflow for functional characterization of a biosynthetic enzyme.

Methodology:

-

Gene Cloning and Expression: Amplify the full-length coding sequence of the candidate OMT gene from Fibraurea chloroleuca cDNA and clone it into an appropriate expression vector. Express the recombinant protein in a suitable host system (e.g., E. coli or yeast).

-

Protein Purification: Purify the recombinant enzyme using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (columbamine), the methyl donor (S-adenosyl-L-methionine, SAM), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Terminate the reaction and extract the products.

-

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of palmatine.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the likely biosynthetic pathway of palmatine in Fibraurea chloroleuca, based on established knowledge from related species. The provided hypothetical protocols offer a roadmap for researchers to empirically validate this pathway and identify the specific genes and enzymes involved in this plant. Future research, particularly transcriptomic and metabolomic analyses, will be instrumental in fully elucidating the palmatine biosynthetic pathway in Fibraurea chloroleuca. This knowledge will not only advance our understanding of plant specialized metabolism but also open avenues for the biotechnological production of palmatine and the development of novel therapeutic agents.

References

In vitro studies of Palmarin effects

An In-Depth Technical Guide to the In Vitro Effects of Palmatine

Introduction

Palmatine is a protoberberine alkaloid naturally found in various medicinal plants, including Coptis chinensis (Huang Lian), Phellodendron amurense (Huang Bai), and Berberis species.[1] Traditionally used in Asian medicine for treating jaundice, inflammation, and dysentery, modern research has unveiled its extensive pharmacological properties.[1][2] In vitro studies have demonstrated that palmatine possesses a wide spectrum of biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the in vitro effects of palmatine, focusing on its molecular mechanisms, experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Anti-Cancer Effects

Palmatine exhibits significant anti-cancer activity across various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor proliferation and survival.[5][6]

Inhibition of Cell Proliferation and Viability

Palmatine inhibits the viability and proliferation of cancer cells in a dose-dependent manner.[7] Notably, it shows selectivity, with minimal effects on non-tumorigenic cells at similar concentrations.[5][7] The half-maximal inhibitory concentrations (IC₅₀) for several human breast cancer cell lines are detailed below.

Table 1: Palmatine IC₅₀ Values in Human Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| MCF-7 | ER+/HER2- | 5.805 | [7] |

| T47D | ER+/HER2- | 5.126 | [7] |

| ZR-75-1 | ER+/HER2- | 5.483 | [7][8] |

Data derived from MTT assays after 72 hours of treatment.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of palmatine's anti-cancer action is the induction of apoptosis.[7] In colon cancer cells, palmatine promotes the expression of pro-apoptotic proteins like p53, Caspase-3, and Caspase-9, while reducing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[5]

Furthermore, palmatine has been shown to induce G2/M phase cell cycle arrest in colon cancer cells by targeting Aurora Kinase A (AURKA), a key regulator of mitotic progression.[5][9] This arrest prevents cancer cells from completing cell division, thereby halting their proliferation.

Table 2: Modulation of Apoptosis and Cell Cycle Regulatory Proteins by Palmatine

| Cell Line | Protein | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Colon Cancer | AURKA | Downregulation | Target of Palmatine | [5] |

| Colon Cancer | p53, p73 | Upregulation | Pro-apoptotic | [5] |

| Colon Cancer | Caspase-3, -9 | Upregulation | Apoptosis execution | [5] |

| Colon Cancer | Bcl-2, Bcl-xl | Downregulation | Pro-survival | [5] |

| Canine Mammary | Annexin V | Increase | Apoptosis marker | [6] |

| Breast Cancer | Annexin V | Increase | Apoptosis marker |[7][10] |

Inhibition of Key Signaling Pathways

Palmatine exerts its anti-cancer effects by modulating critical intracellular signaling pathways.

-

PI3K/AKT/mTOR Pathway: In canine mammary gland tumors, palmatine inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[6][11][12] It decreases the protein expression of PI3K, AKT, and mTOR in a dose-dependent manner.[6]

-

AURKA Pathway: Palmatine directly targets AURKA, leading to its downregulation. This disrupts the G2/M checkpoint and induces apoptosis in colon cancer cells.[5][9]

-

NF-κB Pathway: In prostate cancer cells, palmatine has been found to reduce the activity of NF-κB and its downstream target gene FLIP, which is involved in inhibiting apoptosis.[13]

Neuroprotective Effects

In vitro studies using cell models of neurodegenerative diseases, such as Alzheimer's disease and cerebral ischemia/reperfusion injury, highlight palmatine's significant neuroprotective potential.[14][15]

Attenuation of Oxidative Stress

Palmatine effectively combats oxidative stress, a key factor in neuronal damage. In PC12 cells exposed to amyloid-beta (Aβ₂₅₋₃₅), palmatine treatment reduces the content of malondialdehyde (MDA) and reactive oxygen species (ROS) while restoring the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[14][15][16]

Modulation of the Nrf2/HO-1 Pathway

The primary mechanism for palmatine's antioxidant effect is the activation of the Nrf2/HO-1 signaling pathway.[14][17] Palmatine promotes the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1).[14][16] This pathway is a critical cellular defense against oxidative stress. Palmatine also inhibits the expression of Keap-1, a negative regulator of Nrf2.[14][16]

Reduction of Neuroinflammation

Palmatine significantly reduces the production of pro-inflammatory cytokines. In Aβ₂₅₋₃₅-induced PC12 cells, palmatine decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[14][16][18] This anti-inflammatory action helps protect neurons from inflammatory damage.

Table 3: Neuroprotective Effects of Palmatine in PC12 Cells

| Condition | Parameter | Effect of Palmatine | Reference |

|---|---|---|---|

| Aβ₂₅₋₃₅-induced | Cell Viability | Increased | [14][16] |

| Aβ₂₅₋₃₅-induced | Apoptosis | Decreased | [14][16] |

| Aβ₂₅₋₃₅-induced | ROS, MDA | Decreased | [14][16] |

| Aβ₂₅₋₃₅-induced | SOD, GSH | Increased | [14][16] |

| Aβ₂₅₋₃₅-induced | TNF-α, IL-1β, IL-6 | Decreased | [14][16] |

| Aβ₂₅₋₃₅-induced | Keap-1, Bax | Decreased | [14][16] |

| Aβ₂₅₋₃₅-induced | Nrf2, HO-1, Bcl-2 | Increased |[14][16] |

Anti-Inflammatory Effects

Beyond neuroinflammation, palmatine demonstrates broad anti-inflammatory properties in various in vitro models, primarily by suppressing the NF-κB and MAPK signaling pathways.

In goat endometrial epithelial cells and mouse mammary epithelial cells stimulated with lipopolysaccharide (LPS), palmatine treatment significantly inhibits the release of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and COX-2.[19][20] Mechanistically, palmatine down-regulates the expression and phosphorylation of key signaling proteins like TLR4, TRIF, NF-κB (p65), p-Akt, p-ERK1/2, and p-p38.[19][20]

Experimental Protocols

This section details the standard methodologies used in the in vitro evaluation of palmatine.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., MCF-7, PC12) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of palmatine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value is calculated using log-probit analysis.[7]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with palmatine for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse palmatine-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-AKT, anti-Nrf2) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.[14]

Conclusion

The comprehensive in vitro data presented demonstrate that palmatine is a multi-target agent with significant therapeutic potential. Its ability to induce apoptosis and cell cycle arrest in cancer cells, protect neurons from oxidative stress and inflammation, and exert broad anti-inflammatory effects is well-documented. The key molecular mechanisms involve the modulation of critical signaling pathways, including PI3K/AKT, AURKA, Nrf2/HO-1, and NF-κB. This guide provides a foundational resource for researchers aiming to further explore and develop palmatine as a novel therapeutic agent. Future in vitro studies could focus on its synergistic effects with existing drugs and its impact on other cellular processes like autophagy and metastasis.[2][7]

References

- 1. researchgate.net [researchgate.net]

- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmatine attenuates MYH9 mediated nuclear localization of AURKA to induce G2/M phase arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of Palmatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine, a protoberberine alkaloid, is a bioactive compound found in a variety of medicinal plants.[1][2] With a history of use in traditional medicine for treating ailments such as jaundice, liver diseases, and inflammatory conditions, modern research is increasingly focusing on its therapeutic potential.[1] This technical guide provides an in-depth overview of the chemical characterization of palmatine, including its physicochemical properties, spectroscopic data, and established experimental protocols for its isolation and analysis. Furthermore, it delves into the key signaling pathways modulated by this promising natural product.

Physicochemical Properties

Palmatine is a quaternary isoquinoline alkaloid with a distinct tetracyclic structure.[1][3] It is typically found as a yellow, crystalline substance with a bitter taste.[4] The key physicochemical properties of palmatine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂NO₄⁺ | [1][5] |

| Molecular Weight | 352.4 g/mol | [5][6] |

| Monoisotopic Mass | 352.1549 g/mol | [5] |

| Melting Point | 205 °C (decomposition) | [4] |

| Appearance | Yellow needle-like crystals | [4] |

| Solubility | Freely soluble in hot water; sparingly soluble in water; slightly soluble in ethanol and chloroform; almost insoluble in ether. | [4] |

| CAS Number | 3486-67-7 | [5] |

| IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | [2][5] |

Spectroscopic and Chromatographic Data

The structural elucidation of palmatine is heavily reliant on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for its quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming its molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely employed for the separation and quantification of palmatine in plant extracts and biological samples.[7][8] A common approach involves reverse-phase chromatography.

| Parameter | Value | Reference |

| Stationary Phase | C18 | [7][8] |

| Mobile Phase | Gradient elution with acetonitrile and water (often containing an acidifier like trifluoroacetic or formic acid) | [7][9] |

| Detection Wavelength | 346 nm | [7][9] |

| Retention Time | ~15.77 min (under specific reported conditions) | [7] |

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for identifying palmatine and its metabolites.[3][10]

| Parameter | Value | Reference |

| Ionization Mode | Positive ESI | [3] |

| Parent Ion [M]⁺ (m/z) | 352.14 | [11] |

| Major Fragmentation Ions (m/z) | 337, 322, 308, 294 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the definitive structural confirmation of palmatine.[7][9]

¹³C NMR (δ in ppm): 26.5 (CH₂), 55.3 (OCH₃), 55.7 (OCH₃), 56.0 (CH₂), 56.3 (OCH₃), 61.2 (OCH₃), 108.5 (CH), 110.9 (CH), 119.1 (C), 119.9 (CH), 121.9 (C), 123.2 (CH), 126.6 (CH), 128.7 (C), 133.9 (C), 138.4 (C), 144.3 (C), 145.0 (CH), 149.5 (C), 150.6 (C), 152.4 (C).[9]

¹H NMR (δ in ppm): 8.09 (1H, d, J = 8.5 Hz), 8.00 (1H, d, J = 9 Hz). The coupling constants indicate ortho positioning on an aromatic ring.[9] Additional proton signals for the methoxy and methylene groups are also characteristic.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and characterization of palmatine.

Extraction and Isolation from Plant Material

Palmatine can be extracted and isolated from various plant sources, such as the stems of Fibraurea tinctoria or the roots of Berberis cretica.[3][7]

Protocol:

-

Extraction:

-

Fractionation (Silica Gel Column Chromatography):

-

Purification:

-

Fractions enriched with palmatine are further purified using repeated column chromatography, often with a finer gradient of solvents (e.g., ethyl acetate/methanol).[9]

-

Thin-layer chromatography (TLC) can be used to monitor the separation and identify the palmatine-containing fractions.[9]

-

Final purification may involve acidification followed by basification and extraction with an organic solvent like chloroform to yield the purified compound.[9]

-

Caption: Workflow for the extraction and isolation of palmatine.

HPLC Analysis

Protocol:

-

System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) or UV-Vis detector.[8][9]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution system is typically used. For example:

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10 µL.[9]

-

Detection: 346 nm.[9]

-

Quantification: A standard curve is generated using a certified reference standard of palmatine.

Mass Spectrometric Analysis

Protocol:

-

System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source, often a quadrupole time-of-flight (QTOF) or tandem quadrupole instrument.[3][12]

-

Ionization Mode: Positive ion mode is used to detect the positively charged palmatine molecule.[3]

-

Drying Gas Temperature: Approximately 325-350 °C.[3]

-

Capillary Voltage: Around 3500 V.[3]

-

Fragmentation Energy: A fragmentation voltage (e.g., 130 V) and collision energy (e.g., 20 V) are applied to induce fragmentation for MS/MS analysis.[3]

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are compared to literature data and spectral libraries for identification.[3]

Key Signaling Pathways

Recent research has illuminated several key signaling pathways through which palmatine exerts its pharmacological effects, particularly its anti-inflammatory and antioxidant activities.[1]

Anti-inflammatory Pathways

Palmatine has been shown to inhibit inflammation by targeting the NF-κB/NLRP3 inflammasome signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting these pathways, palmatine can effectively reduce the inflammatory response.

Caption: Palmatine's inhibition of pro-inflammatory pathways.

Antioxidant Pathway

Palmatine combats oxidative stress primarily through the activation of the Nrf2/HO-1 pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).

Caption: Palmatine's activation of the Nrf2/HO-1 antioxidant pathway.

Metabolic Regulation Pathway

Palmatine also plays a role in metabolic regulation through the AMPK/mTOR signaling pathway.[1] AMP-activated protein kinase (AMPK) is a key energy sensor in cells, and its activation can lead to the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. This pathway is a target for palmatine's effects on metabolic diseases.

Caption: Palmatine's modulation of the AMPK/mTOR metabolic pathway.

Conclusion

Palmatine is a well-characterized natural alkaloid with significant therapeutic potential. Its chemical properties are thoroughly documented, and robust analytical methods for its isolation and quantification are well-established. The understanding of its mechanisms of action, particularly its influence on key signaling pathways related to inflammation, oxidative stress, and metabolism, provides a strong foundation for further research and development. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the full potential of palmatine in modern drug discovery.

References

- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmatine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Palmatine | 3486-67-7 [chemicalbook.com]

- 5. Palmatine | C21H22NO4+ | CID 19009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Palmatine | 3486-67-7 | FP65894 | Biosynth [biosynth.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of metabolites of palmatine in rats after oral administration using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmatine and Its Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Protoberberine Alkaloid Palmatine and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Palmatine is a naturally occurring protoberberine alkaloid found in various medicinal plants, including those from the Berberis, Coptis, and Phellodendron genera. Traditionally used in Asian medicine for a wide range of ailments, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities. This technical guide provides a comprehensive overview of Palmatine and its derivatives, focusing on their chemical properties, biological activities, and underlying signaling pathways. The information presented herein is intended to support further research and development of Palmatine-based therapeutics.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of Palmatine and its derivatives.

Table 1: Anticancer Activity of Palmatine and its 13-n-Alkyl Derivatives [1][2]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Palmatine | 7701QGY | >40 |

| SMMC7721 | >40 | |

| HepG2 | >40 | |

| CEM | >40 | |

| CEM/VCR | >40 | |

| KIII | >40 | |

| Lewis | >40 | |

| 13-n-Hexyl Palmatine | 7701QGY | 13.58 ± 2.84 |

| SMMC7721 | 1.05 ± 0.14 | |

| HepG2 | 4.25 ± 0.52 | |

| CEM | 3.15 ± 0.41 | |

| CEM/VCR | 5.21 ± 0.63 | |

| KIII | 2.87 ± 0.33 | |

| Lewis | 4.16 ± 0.48 | |

| 13-n-Octyl Palmatine | 7701QGY | 7.24 ± 0.81 |

| SMMC7721 | 0.02 ± 0.01 | |

| HepG2 | 2.13 ± 0.25 | |

| CEM | 1.58 ± 0.19 | |

| CEM/VCR | 3.46 ± 0.42 | |

| KIII | 1.29 ± 0.15 | |

| Lewis | 2.08 ± 0.24 |

Table 2: Cytotoxic Activity of Palmatine in Human Breast Cancer Cell Lines [3]

| Cell Line | IC₅₀ (µg/mL) |

| MCF7 | 5.805 |

| T47D | 5.126 |

| ZR-75-1 | 5.432 |

Table 3: Anti-fibrogenic Activity of 9-O-Substituted Palmatine Derivatives

| Compound | Activity | IC₅₀ (µM) |

| 9-O-benzylpalmatine (6c) | Inhibition of COL1A1 promoter | 3.98 |

Table 4: Pharmacokinetic Parameters of Palmatine in Rats

| Parameter | Value |

| Oral Bioavailability | 10.98% |

| Cmax (intragastric, 60 mg/kg) | 0.91 ± 0.06 mg/L |

| Tmax (intragastric, 60 mg/kg) | 35.24 ± 0.83 min |

| t1/2 (intragastric) | 187.03 ± 1.53 min |

Experimental Protocols

Synthesis of 9-O-Substituted Palmatine Derivatives

A general procedure for the synthesis of 9-O-substituted palmatine derivatives involves the thermal degradation of palmatine to palmatrubine, followed by a nucleophilic substitution reaction.

-

Synthesis of Palmatrubine: Palmatine is heated under vacuum at a high temperature (e.g., 200-220 °C) for a short period (e.g., 20 minutes). The crude product is then purified by column chromatography.

-

Nucleophilic Substitution: Palmatrubine is reacted with a suitable alkylating or acylating agent in the presence of a base to yield the desired 9-O-substituted derivative. The product is purified by recrystallization or column chromatography.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation.

-

Cell Labeling: Plate cells and treat with the test compound. Add BrdU labeling solution (final concentration 1X) to the wells and incubate for 1-24 hours.

-

Fixation and Denaturation: Remove the labeling medium and add a fixing/denaturing solution to the cells for 30 minutes at room temperature.

-

Antibody Incubation: Wash the cells and add a detection antibody solution (anti-BrdU antibody) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody solution for 30 minutes at room temperature.

-

Detection: After washing, add a chemiluminescent substrate and measure the signal using a luminometer.

Western Blotting for Signaling Pathway Analysis